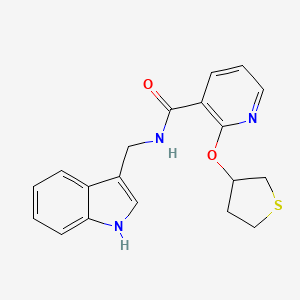

N-((1H-indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Description

Properties

IUPAC Name |

N-(1H-indol-3-ylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c23-18(22-11-13-10-21-17-6-2-1-4-15(13)17)16-5-3-8-20-19(16)24-14-7-9-25-12-14/h1-6,8,10,14,21H,7,9,11-12H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGFEIGRXHRQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)C(=O)NCC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Derivative: Starting with an indole precursor, the indole moiety can be functionalized at the 3-position using electrophilic substitution reactions.

Attachment of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be introduced through nucleophilic substitution reactions, often involving thiol intermediates.

Coupling with Nicotinamide: The final step involves coupling the functionalized indole and tetrahydrothiophene with a nicotinamide derivative, typically using amide bond formation reactions under conditions such as EDCI/HOBt or DCC.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1H-indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The indole and tetrahydrothiophene rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfone derivatives.

Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or nicotinamide moieties.

Common Reagents and Conditions

Oxidation: Reagents such as m-CPBA or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: Conditions involving halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-((1H-indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its indole moiety is known for binding to various biological targets, which could be explored for drug discovery.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities. The specific biological activity of this compound would require experimental validation.

Industry

In the industrial sector, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-((1H-indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide would depend on its specific biological target. Generally, compounds with indole moieties can interact with enzymes, receptors, or other proteins, modulating their activity. The nicotinamide group might also play a role in binding to specific sites on target molecules.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical and Spectroscopic Comparison

*Calculated based on structural formula.

Discussion

- Structural Flexibility vs. Rigidity : The tetrahydrothiophen-3-yloxy group in the target compound may offer better metabolic stability than aromatic thiophenes (e.g., compound 14) while retaining sulfur’s electronic effects .

- Substituent Effects : Methoxy or hydroxy groups (e.g., 13b) enhance metal-binding and solubility, suggesting that similar modifications to the target compound could optimize bioactivity .

- Synthetic Challenges : The nicotinamide core’s substitution pattern (2-position) may require regioselective synthesis strategies, as seen in 6d and 13a .

Biological Activity

N-((1H-indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic compound that has garnered interest due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of nicotinamides and features a unique structure that combines an indole moiety, a tetrahydrothiophene ring, and a nicotinamide group. Such structural diversity often contributes to varied biological activities.

| Component | Description |

|---|---|

| Indole Moiety | Known for interactions with various biological targets. |

| Tetrahydrothiophene Ring | Potentially enhances solubility and bioavailability. |

| Nicotinamide Group | Involved in enzymatic reactions and cellular metabolism. |

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of indole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific biological activity of this compound remains to be experimentally validated, but its structural analogs suggest a promising potential in oncology.

Antimicrobial Properties

Compounds containing indole and thiophene rings have been reported to possess antimicrobial activities. These compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways, making them candidates for further investigation in antimicrobial drug development.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The indole moiety can interact with enzymes or receptors, modulating their activity.

- Cell Signaling Modulation : The nicotinamide group may influence signaling pathways critical for cell survival and proliferation.

- Oxidative Stress Response : Similar compounds have been shown to affect oxidative stress pathways, which are crucial in cancer and inflammation.

Study on Anticancer Activity

A recent study investigated the effects of structurally related indole derivatives on leukemia cells, demonstrating significant apoptotic activity. The results suggested that these compounds could serve as lead structures for developing new anticancer agents.

Antimicrobial Testing

Another study focused on the antimicrobial efficacy of thiophene-containing compounds against various pathogens. Results indicated potent activity against Gram-positive bacteria, suggesting that this compound could also exhibit similar properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-((1H-indol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the functionalization of the nicotinamide core. Key steps include:

- Coupling Reactions : Use of amide bond formation (e.g., EDC/HOBt or DCC-mediated coupling) to attach the indolylmethyl group to the nicotinamide scaffold .

- Etherification : Introduction of the tetrahydrothiophen-3-yloxy group via nucleophilic substitution under basic conditions (e.g., NaH in DMF) .

- Optimization : Solvent choice (polar aprotic solvents like DMF enhance reaction rates) and temperature control (reflux for intermediates) are critical for yield and purity .

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : - and -NMR to confirm substituent positions and stereochemistry, with emphasis on indole NH (~10-12 ppm) and tetrahydrothiophen oxygen proximity effects .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula and detect fragmentation patterns .

- X-ray Crystallography : For definitive stereochemical assignment, if single crystals are obtainable .

Q. What preliminary biological assays are suitable for initial activity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Enzyme Inhibition : Evaluate interactions with NAD+-dependent enzymes (e.g., sirtuins) due to the nicotinamide moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .

- Assay Standardization : Compare IC values under consistent conditions (e.g., pH, temperature, cell passage number) .

- Orthogonal Assays : Confirm results with alternative methods (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) .

Q. What strategies improve the pharmacokinetic profile of this compound?

- Methodological Answer :

- Solubility Enhancement : Introduce hydrophilic groups (e.g., sulfonate) or formulate as a cyclodextrin complex .

- Metabolic Stability : Replace labile groups (e.g., methylthio) with bioisosteres (e.g., trifluoromethyl) to reduce CYP450-mediated degradation .

- Prodrug Design : Mask polar groups (e.g., phosphate esters) for improved membrane permeability .

Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with modifications to:

- Indole moiety : Replace 1H-indol-3-yl with 5-fluoroindole to assess halogen effects .

- Tetrahydrothiophen group : Compare oxygen vs. sulfur in the heterocycle for electronic effects .

- Biological Testing : Use dose-response curves to quantify potency shifts and computational docking (e.g., AutoDock Vina) to predict target binding .

Q. What experimental approaches elucidate the compound’s mechanism of action?

- Methodological Answer :

- Target Identification : Employ affinity chromatography or thermal shift assays to isolate binding proteins .

- Pathway Analysis : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .

- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics with suspected targets (e.g., kinases) .

Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields reported across studies?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and optimize stepwise yields .

- Catalyst Screening : Test palladium vs. copper catalysts for coupling steps, as metal impurities can affect reproducibility .

- Scale-Up Adjustments : Transition from batch to flow chemistry for improved heat/mass transfer in large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.